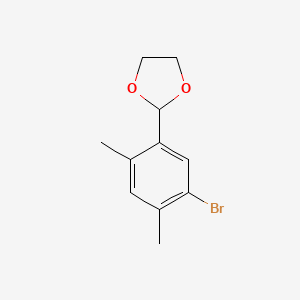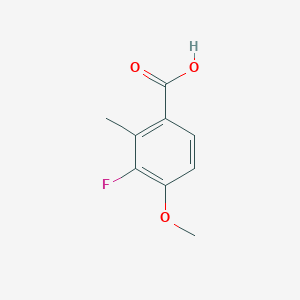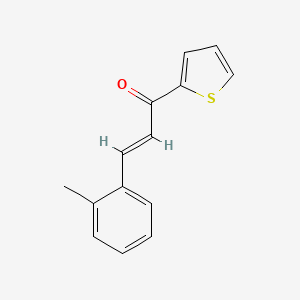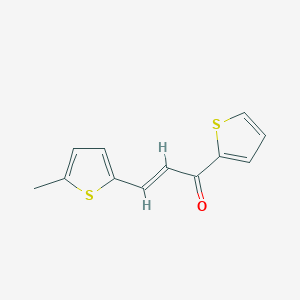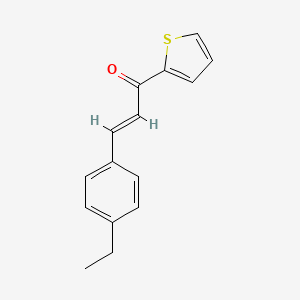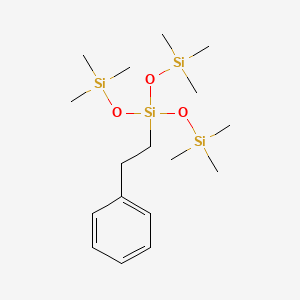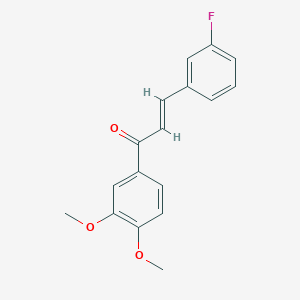
(2E)-3-(4-Ethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-Ethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound belonging to the class of compounds known as alkenes. It is an unsaturated organic compound with a molecular formula C13H16O and a molecular weight of 192.26 g/mol. Its structure is composed of a single double bond between the two carbon atoms and contains two aromatic rings, one of which is a phenyl ring with an ethyl substituent. It is a colorless, volatile liquid with a sweet, floral odor.
Mechanism of Action
The mechanism of action of (2E)-3-(4-Ethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one can be described as follows. The Grignard reaction involves the reaction of an alkyl halide with an organomagnesium halide in the presence of an aprotic solvent. In this reaction, the alkyl halide is 4-ethylphenyl bromide and the organomagnesium halide is 4-methoxyphenylmagnesium bromide. The reaction proceeds through the formation of a carbon-carbon bond between the two substrates, resulting in the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(4-Ethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one have not been studied in detail. Therefore, it is not possible to comment on its potential biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
The main advantage of (2E)-3-(4-Ethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one for lab experiments is that it is a versatile reagent that can be used for a variety of synthetic reactions. It is also relatively easy to synthesize in the laboratory. However, some limitations should be considered when using this compound in lab experiments. For example, it is a volatile liquid with a sweet, floral odor, which can be a nuisance in the laboratory. Additionally, it is a flammable compound and should be handled with care.
Future Directions
Given the wide range of applications of (2E)-3-(4-Ethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one in scientific research, there are numerous potential future directions for its use. These include its use as a reagent in the synthesis of other organic compounds, its use in the study of the reactivity of alkenes, and its use in the synthesis of other compounds such as heterocycles and amino acids. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of (2E)-3-(4-Ethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is typically accomplished via a Grignard reaction. This reaction involves the reaction of an alkyl halide with an organomagnesium halide in the presence of an aprotic solvent. The Grignard reaction allows for the formation of a carbon-carbon bond between the two substrates, resulting in the desired product. In this reaction, the alkyl halide is 4-ethylphenyl bromide and the organomagnesium halide is 4-methoxyphenylmagnesium bromide.
Scientific Research Applications
(2E)-3-(4-Ethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research. It has been used as an intermediate in the synthesis of other compounds such as heterocycles and amino acids. It has also been used as a reagent in the synthesis of other organic compounds. Additionally, it has been used to study the reactivity of alkenes and the mechanism of Grignard reactions.
properties
IUPAC Name |
(E)-3-(4-ethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-14-4-6-15(7-5-14)8-13-18(19)16-9-11-17(20-2)12-10-16/h4-13H,3H2,1-2H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOAMXFUESVLQW-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Ethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






